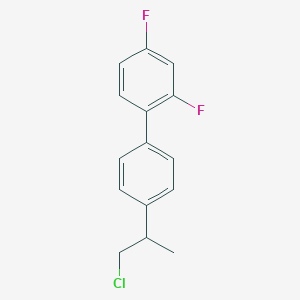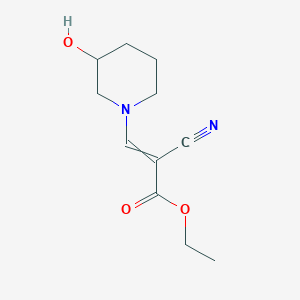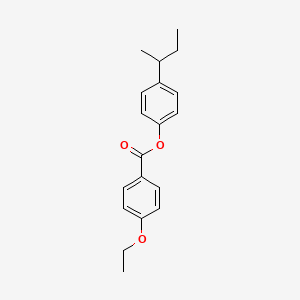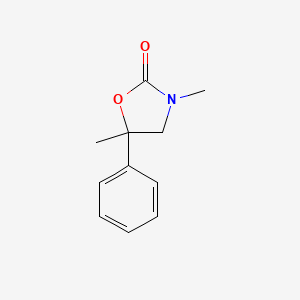
2-Oxazolidinone, 3,5-dimethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3,5-dimethyl-5-phenyl- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms. It is known for its significant applications in medicinal chemistry, particularly as a chiral auxiliary in asymmetric synthesis and as a scaffold in drug development .
Preparation Methods
The synthesis of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of isocyanates with epoxides in the presence of bifunctional phase-transfer catalysts. This [3 + 2] coupling reaction is typically carried out at elevated temperatures (around 100°C) and can yield the desired oxazolidinone in high yields . Another approach involves the ring-opening of aziridines by carbon dioxide, which is a more environmentally friendly method .
Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow reactors and advanced catalytic systems to enhance efficiency and yield .
Chemical Reactions Analysis
2-Oxazolidinone, 3,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxazolidinone, 3,5-dimethyl-5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- involves its role as a protein synthesis inhibitor. It prevents bacteria from producing proteins necessary for their growth and multiplication by targeting the binding of N-formylmethionyl-tRNA to the ribosome . This unique mechanism makes it effective against a wide range of bacteria, including those resistant to other antibiotics.
Comparison with Similar Compounds
2-Oxazolidinone, 3,5-dimethyl-5-phenyl- can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known antibiotic used to treat serious bacterial infections.
Tedizolid: Another antibiotic with similar applications but with improved potency and reduced side effects.
Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis.
The uniqueness of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62432-74-0 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(8-12(2)10(13)14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
SYPZUZSZBWSNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


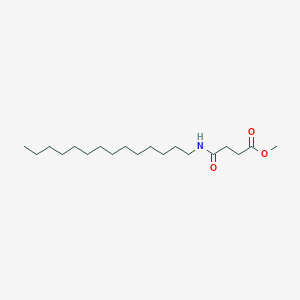
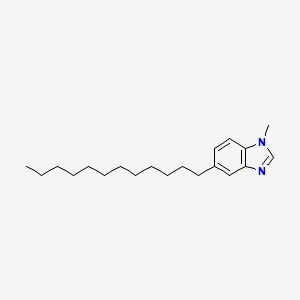
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
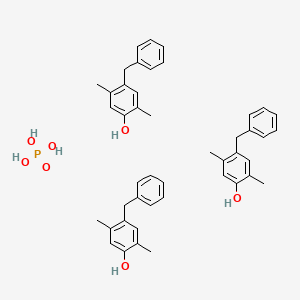
![4-[(1-Oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile](/img/structure/B14532120.png)
![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)
![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)
![4,4'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine)](/img/structure/B14532145.png)
![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)
